Chlorotris(triphenylphosphine)copper(I)&

Beschreibung

BenchChem offers high-quality Chlorotris(triphenylphosphine)copper(I)& suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorotris(triphenylphosphine)copper(I)& including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C54H48ClCuP3+3 |

|---|---|

Molekulargewicht |

888.9 g/mol |

IUPAC-Name |

chlorocopper;triphenylphosphanium |

InChI |

InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p+2 |

InChI-Schlüssel |

BEENOGKCXKWOBB-UHFFFAOYSA-P |

Kanonische SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Chlorotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex of significant interest in synthetic chemistry.[1] This whitepaper provides a comprehensive overview of its synthesis, physical and chemical properties, and structural characteristics. Detailed experimental protocols for its preparation are presented, along with tabulated quantitative data for key properties. The document also includes a visual representation of the synthesis workflow to facilitate a deeper understanding of the process. This guide is intended to be a valuable resource for researchers and professionals utilizing this versatile copper(I) complex in various applications, including catalysis and materials science.[2]

Introduction

Chlorotris(triphenylphosphine)copper(I) is a stable, pseudo-tetrahedral copper(I) complex that has found extensive use as a catalyst and a precursor in the synthesis of novel materials.[3] The complex features a central copper(I) ion coordinated to one chloride ligand and three triphenylphosphine (B44618) (PPh₃) ligands.[2] The steric bulk and electronic properties of the triphenylphosphine ligands are crucial in stabilizing the copper(I) oxidation state, which in turn influences the reactivity and solubility of the complex.[2][3] This compound is a cornerstone in inorganic and organometallic chemistry, primarily facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.[1]

Synthesis of Chlorotris(triphenylphosphine)copper(I)

The preparation of chlorotris(triphenylphosphine)copper(I) can be reliably achieved through two primary methods: direct combination of copper(I) chloride with triphenylphosphine, and the in-situ reduction of a copper(II) salt in the presence of excess triphenylphosphine.[1][3]

Experimental Protocols

Method 1: Direct Reaction of Copper(I) Chloride and Triphenylphosphine [1][3]

This is the most common and straightforward method for the synthesis of CuCl(PPh₃)₃.

-

Materials and Reagents:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Ethanol (B145695) or Acetonitrile

-

Diethyl ether

-

Nitrogen or Argon gas (for inert atmosphere)

-

-

Procedure:

-

In a round-bottomed flask, suspend copper(I) chloride in ethanol under an inert atmosphere.

-

In a separate flask, dissolve a stoichiometric excess of triphenylphosphine (typically 3 to 4 equivalents) in warm ethanol.

-

Slowly add the triphenylphosphine solution to the copper(I) chloride suspension with continuous stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction, leading to the formation of a white precipitate.

-

After the reaction is complete (usually within 1-2 hours), the mixture is cooled, and the white product is collected by filtration.

-

The collected solid is washed with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum.

-

Method 2: In-situ Reduction of Copper(II) Chloride [1]

This method utilizes a copper(II) salt, with the excess triphenylphosphine acting as both a ligand and a reducing agent.

-

Materials and Reagents:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (90 mL)

-

-

Procedure:

-

In a 100 mL round-bottomed flask, dissolve copper(II) chloride dihydrate (1.71 g, 10 mmol) in 90 mL of ethanol.

-

Heat the resulting mixture to reflux with stirring.

-

Once refluxing, add triphenylphosphine (3.93 g, 15 mmol) in small portions over several minutes. A color change and the formation of a precipitate will be observed as the Cu(II) is reduced to Cu(I) and the complex forms.

-

After the complete addition of triphenylphosphine, maintain the mixture at reflux for an additional 30 minutes.

-

Allow the mixture to cool to room temperature, which will further promote the precipitation of the product.

-

Collect the white crystalline product by filtration.

-

Wash the product with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for chlorotris(triphenylphosphine)copper(I).

Properties of Chlorotris(triphenylphosphine)copper(I)

Physical Properties

The physical properties of chlorotris(triphenylphosphine)copper(I) are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₄H₄₅ClCuP₃ | [4] |

| Molecular Weight | 885.86 g/mol | [4][5] |

| Appearance | White crystalline solid | |

| Melting Point | 175 °C (decomposes) | [6][7] |

| Solubility | Soluble in many organic solvents | [1] |

| Purity | Typically >97% | [8][9] |

Structural and Spectroscopic Properties

Chlorotris(triphenylphosphine)copper(I) exhibits a pseudo-tetrahedral coordination geometry around the central copper(I) ion.[1][3] The structural parameters can vary slightly depending on the crystalline form (e.g., solvated or unsolvated).[3]

Table 2: Crystallographic Data for [CuCl(PPh₃)₃]·C₄H₈O (Tetrahydrofuran solvate) [3][10]

| Parameter | Value |

| Coordination Geometry | Pseudo-tetrahedral |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cu-Cl Bond Length | 2.3409(16) Å |

| Average Cu-P Bond Length | ~2.35 Å |

| Average P-Cu-P Bond Angle | 110.1(6)° |

| Average Cl-Cu-P Bond Angle | 108.8(6)° |

Table 3: Spectroscopic Data

| Technique | Key Features / Values | Reference |

| FT-IR | Shows characteristic bands for triphenylphosphine and a Cu-Cl stretching frequency. Photolysis can lead to the formation of triphenylphosphine oxide. | [3][11] |

| ³¹P NMR | A single resonance indicates the equivalence of the three phosphine (B1218219) ligands in solution. The chemical shift is sensitive to the solvent and coordination environment. | [3] |

| UV-Vis | Used to study the electronic structure and ligand exchange reactions. | [3][11] |

Stability and Handling

Chlorotris(triphenylphosphine)copper(I) is relatively stable in air as a solid, which makes it a convenient source of copper(I).[3] However, solutions of the complex can be susceptible to oxidation. Therefore, it is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon). The compound should be stored at room temperature, protected from light.[12] For long-term storage in solvent, temperatures of -20°C to -80°C are recommended.[12]

Applications

Chlorotris(triphenylphosphine)copper(I) is a versatile reagent and catalyst in a variety of organic transformations. It is particularly effective as a catalyst in controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2] It is also a highly efficient pre-catalyst for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[13] Furthermore, it has shown promise in biological applications, with studies indicating its potential as an antibacterial, antifungal, and antitumor agent due to its interaction with DNA.[5][12]

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of chlorotris(triphenylphosphine)copper(I). The experimental protocols and tabulated data offer a practical resource for researchers working with this important copper(I) complex. Its stability, well-defined structure, and catalytic activity make it an invaluable tool in various fields of chemical research and development.

References

- 1. Chlorotris(triphenylphosphine)copper | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chlorotris(triphenylphosphine)copper [webbook.nist.gov]

- 5. Chlorotris(triphenylphosphine)copper - Nordic Biosite [nordicbiosite.com]

- 6. 15709-76-9 CAS MSDS (CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I) | 15709-76-9 [chemicalbook.com]

- 8. Chlorotris(triphenylphosphine)copper | 15709-76-9 [sigmaaldrich.com]

- 9. Chlorotris(triphenylphosphine)copper | CAS#:15709-76-9 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Chlorotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorotris(triphenylphosphine)copper(I), a versatile coordination complex with significant applications in synthetic chemistry and emerging potential in medicinal chemistry. This document details its chemical identifiers, structural and spectroscopic properties, a detailed synthesis protocol, and its application in Atom Transfer Radical Polymerization (ATRP).

Core Identifiers and Physicochemical Properties

Chlorotris(triphenylphosphine)copper(I) is a white, crystalline solid. The key identifiers and physicochemical properties of the compound are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 15709-76-9 |

| Molecular Formula | C₅₄H₄₅ClCuP₃ |

| Molecular Weight | 885.86 g/mol |

| IUPAC Name | chlorocopper;tris(triphenylphosphane) |

| InChI Key | BEENOGKCXKWOBB-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3... |

| Melting Point | 175 °C (decomposition) |

| PubChem CID | 11764452 |

Structural and Spectroscopic Data

The copper(I) center in chlorotris(triphenylphosphine)copper(I) adopts a pseudo-tetrahedral geometry, coordinated to one chloride ligand and three triphenylphosphine (B44618) ligands. The bulky triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insights into the molecular structure. The coordination geometry can be influenced by the presence of solvent molecules in the crystal lattice.

| Parameter | Value | Reference |

| Cu-P Bond Length (avg) | 2.354(8) Å | |

| P-Cu-P Bond Angle (avg) | 110.1(6)° | |

| P-Cu-Cl Bond Angle (avg) | 108.8(6)° |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the complex.

| Technique | Key Observations |

| ³¹P CP/MAS NMR | Solid-state ³¹P NMR is a powerful tool for probing the coordination environment of the phosphorus ligands. |

| Infrared (IR) Spectroscopy | The IR spectrum is dominated by the vibrational modes of the triphenylphosphine ligands, with a characteristic P-C stretching vibration around 1100 cm⁻¹. |

| UV-Vis Spectroscopy | In chloroform, the complex exhibits absorption bands around 239 nm and 259 nm, which are attributed to intra-ligand (π-π*) transitions of the triphenylphosphine ligands. |

Experimental Protocols

Synthesis of Chlorotris(triphenylphosphine)copper(I)

This protocol describes the direct reaction of copper(I) chloride with triphenylphosphine.

Materials:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Ethanol (B145695) or Acetonitrile

-

Diethyl ether

-

Schlenk flask and other standard glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, add copper(I) chloride to a Schlenk flask equipped with a magnetic stir bar.

-

Add a solution of at least three molar equivalents of triphenylphosphine dissolved in ethanol or acetonitrile.

-

Stir the mixture at room temperature. The reaction can be gently heated to facilitate the dissolution of copper(I) chloride as the complex forms.

-

Continue stirring for several hours until the reaction is complete, which is often indicated by the formation of a clear solution or a fine white precipitate of the product.

-

Cool the mixture to room temperature.

-

Precipitate the product by adding diethyl ether.

-

Collect the white crystalline product by filtration under an inert atmosphere.

-

Wash the product several times with diethyl ether to remove any unreacted triphenylphosphine.

-

Dry the final product under vacuum.

Applications in Catalysis: Atom Transfer Radical Polymerization (ATRP)

Chlorotris(triphenylphosphine)copper(I) is a highly effective catalyst for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

In ATRP, the copper(I) complex acts as an activator, reversibly abstracting a halogen atom from a dormant polymer chain to generate a radical that initiates polymerization. The triphenylphosphine ligands are crucial for stabilizing the copper(I) center and modulating its reactivity.

An In-depth Technical Guide to the Molecular and Electronic Structure of Chlorotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex of significant interest in various fields, including organic synthesis and materials science. This document provides a comprehensive overview of its molecular and electronic structure, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented, along with visualizations of its structure and synthesis workflow to facilitate a deeper understanding of this versatile copper(I) complex.

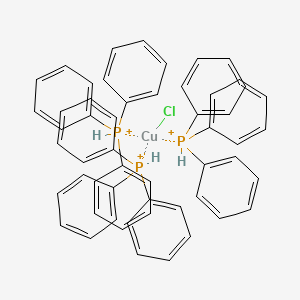

Molecular Structure

The molecular structure of chlorotris(triphenylphosphine)copper(I) is characterized by a central copper(I) ion coordinated to one chloride ligand and three triphenylphosphine (B44618) (PPh₃) ligands. Single-crystal X-ray diffraction studies have unequivocally established its geometry.

Coordination Geometry

The copper(I) center adopts a distorted tetrahedral or pseudo-tetrahedral coordination geometry. This geometry is a consequence of the steric bulk of the three large triphenylphosphine ligands, which arrange themselves to minimize steric hindrance. The d¹⁰ electronic configuration of Cu(I) does not impose a specific coordination geometry, further allowing the ligand arrangement to be dictated by steric factors.

Crystallographic Data

The structural parameters of chlorotris(triphenylphosphine)copper(I) can exhibit slight variations depending on the crystalline form, such as the presence of solvent molecules in the crystal lattice. The data for both the unsolvated and solvated forms are presented below for comparison.

Table 1: Selected Crystallographic Data for Chlorotris(triphenylphosphine)copper(I) and its Solvates

| Parameter | CuCl(PPh₃)₃ (Unsolvated) | [CuCl(PPh₃)₃]·3THF | [CuCl(PPh₃)₃]·C₄H₈O |

| Crystal System | Trigonal | Hexagonal | Monoclinic |

| Space Group | P3 | P6₃ | P2₁/c |

| Cu-Cl Bond Length (Å) | ~2.34 | Not significantly different from unsolvated | 2.324(2) |

| Average Cu-P Bond Length (Å) | 2.351(4) | Shorter than unsolvated | 2.346(2), 2.341(2), 2.352(2) |

| Average P-Cu-P Bond Angle (°) | 109.12(6) - 110.51(6) | 115.0 | 111.93(8), 115.28(8), 118.03(8) |

| Average Cl-Cu-P Bond Angle (°) | ~108.8 | ~103 | 104.23(8), 101.47(8), 103.34(8) |

Data sourced from crystallographic studies. Note that values can vary slightly between different reports.

Electronic Structure

The electronic structure of chlorotris(triphenylphosphine)copper(I) is key to understanding its stability, reactivity, and spectroscopic properties.

Electron Configuration and Bonding

Copper(I) has a d¹⁰ electron configuration, meaning its d-orbitals are completely filled. This configuration precludes d-d electronic transitions, which are common in many transition metal complexes. The bonding in the complex can be described by a molecular orbital model where the filled d-orbitals of copper(I) interact with the appropriate symmetry orbitals of the ligands. The primary bonding interactions are the sigma donations from the chloride and triphenylphosphine ligands to the empty s and p orbitals of the copper(I) center.

Molecular Orbital Diagram

A simplified, qualitative molecular orbital diagram for a tetrahedral d¹⁰ complex like chlorotris(triphenylphosphine)copper(I) is shown below. The highest occupied molecular orbitals (HOMOs) are expected to have significant metal d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are typically associated with the π* orbitals of the phosphine (B1218219) ligands.

Electronic Transitions

The UV-Vis absorption spectrum of chlorotris(triphenylphosphine)copper(I) is characterized by intense absorptions in the ultraviolet region. These are generally assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO) of the triphenylphosphine ligands. Ligand-to-metal charge transfer (LMCT) and intraligand (π-π*) transitions also contribute to the spectrum.

Table 2: Spectroscopic Data for Chlorotris(triphenylphosphine)copper(I)

| Spectroscopic Technique | Observed Features | Assignment |

| UV-Vis (in Chloroform) | λ_max ≈ 240 nm, 252 nm (shoulder) | π-π* transitions of PPh₃ and MLCT |

| FT-IR | Bands characteristic of PPh₃ ligands and a Cu-Cl stretching frequency. | P-C, C-H, and Cu-Cl vibrations |

| ³¹P NMR (in solution) | A single, sharp resonance. | Equivalence of the three PPh₃ ligands |

Experimental Protocols

Synthesis of Chlorotris(triphenylphosphine)copper(I)

The synthesis of chlorotris(triphenylphosphine)copper(I) is typically achieved by the direct reaction of copper(I) chloride with triphenylphosphine. The following protocol is adapted from the method of Jardine, Rule, and Vohra (1970).

Materials:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Ethanol (B145695) (absolute)

-

Diethyl ether

Procedure:

-

A solution of triphenylphosphine (3 molar equivalents) in hot ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this stirred solution, copper(I) chloride (1 molar equivalent) is added.

-

The reaction mixture is heated to reflux with continuous stirring. The solids will gradually dissolve to form a clear, colorless solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

-

The resulting white crystalline product is collected by suction filtration.

-

The crystals are washed with small portions of cold ethanol, followed by a wash with diethyl ether to facilitate drying.

-

The final product is dried under vacuum to yield pure chlorotris(triphenylphosphine)copper(I).

Characterization Methods

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for confirming the coordination of the phosphine ligands to the copper center. In solution, a single resonance is typically observed, indicating that the three phosphine ligands are equivalent on the NMR timescale.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy can confirm the presence of the triphenylphosphine ligands through their characteristic vibrational bands. The Cu-Cl stretching frequency can also be observed in the far-IR region.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study ligand exchange reactions in solution.

Conclusion

Chlorotris(triphenylphosphine)copper(I) is a stable copper(I) complex with a well-defined pseudo-tetrahedral geometry. Its electronic structure, characterized by a d¹⁰ electron configuration, gives rise to metal-to-ligand charge transfer transitions that are responsible for its spectroscopic properties. The detailed structural and electronic information, along with the established synthetic protocols, provide a solid foundation for its application in research and development, particularly in catalysis and materials science. This guide offers a centralized resource for professionals seeking to understand and utilize this important coordination compound.

X-ray Crystal Structure of Chlorotris(triphenylphosphine)copper(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], a versatile copper(I) complex widely utilized in organic synthesis and catalysis. The structural details, including crystallographic parameters, bond lengths, and bond angles for the unsolvated complex and its common solvates, are presented. Furthermore, a detailed experimental protocol for its synthesis and crystallization is provided.

Introduction

Chlorotris(triphenylphosphine)copper(I) is a coordination complex featuring a central copper(I) ion coordinated to one chloride ligand and three triphenylphosphine (B44618) (PPh₃) ligands. The pseudo-tetrahedral geometry, along with the steric and electronic properties of the bulky phosphine (B1218219) ligands, contributes to the stability of the copper(I) oxidation state while influencing ligand lability.[1] This balance of stability and reactivity renders [CuCl(PPh₃)₃] a valuable reagent and catalyst precursor in a diverse range of chemical transformations.

Crystallographic Data

The crystal structure of [CuCl(PPh₃)₃] has been determined for the unsolvated form and several solvates. The inclusion of solvent molecules in the crystal lattice can lead to variations in the crystal system, space group, and unit cell parameters. A summary of the key crystallographic data for the unsolvated complex and its tetrahydrofuran (B95107) (THF) solvates is presented below.

Table 1: Crystallographic Data for [CuCl(PPh₃)₃] and its Solvates

| Parameter | Unsolvated [CuCl(PPh₃)₃] | [CuCl(PPh₃)₃]·C₄H₈O | [CuCl(PPh₃)₃]·3C₄H₈O |

| Formula | C₅₄H₄₅ClCuP₃ | C₅₈H₅₃ClCuOP₃ | C₆₆H₇₀ClCuO₃P₃ |

| Crystal System | Trigonal | Monoclinic | Hexagonal |

| Space Group | P3 | P2₁/c | P6₃ |

| a (Å) | - | 13.314(5) | 18.444(7) |

| b (Å) | - | - | 18.444(7) |

| c (Å) | - | - | 9.817(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 94.85(3) | 90 |

| γ (°) | 120 | 90 | 120 |

| V (ų) | - | - | 2891.4 |

| Z | - | - | 2 |

Data for the monoclinic THF solvate was reported by Carlson, T. F., et al. (1996) and for the hexagonal THF solvate by Folting, K., et al. (1987).[2][3]

Table 2: Selected Bond Lengths and Angles for [CuCl(PPh₃)₃] and its Solvates

| Parameter | Unsolvated [CuCl(PPh₃)₃] | [CuCl(PPh₃)₃]·C₄H₈O (Monoclinic) | [CuCl(PPh₃)₃]·3C₄H₈O (Hexagonal) |

| Cu-Cl (Å) | - | 2.324(2) | - |

| Cu-P (Å) | 2.351 (avg) | 2.341(2) - 2.352(2) | shorter than unsolvated |

| P-Cu-P (°) | 109.12(6) - 110.51(6) | 111.93(8) - 118.03(8) | 115.0 |

| Cl-Cu-P (°) | - | 101.47(8) - 104.23(8) | smaller than unsolvated |

The unsolvated form exhibits a pseudo-tetrahedral geometry. The presence of solvent molecules in the crystal lattice of the solvated forms can lead to distortions in the bond angles. For instance, the P-Cu-P angle in the hexagonal THF solvate is larger than in the unsolvated form, while the Cl-Cu-P angle is smaller.[3]

Experimental Protocols

The synthesis of [CuCl(PPh₃)₃] is typically achieved through the direct reaction of a copper(I) halide with triphenylphosphine. An alternative method involves the in-situ reduction of a copper(II) salt in the presence of triphenylphosphine, which acts as both a reducing agent and a ligand.[3]

Synthesis of [CuCl(PPh₃)₃]

This protocol is adapted from a method described for the preparation of triphenylphosphine cuprous salts.

Materials:

-

Cuprous chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Acetonitrile (B52724) (CH₃CN)

Procedure:

-

In a flask, prepare a suspension of cuprous chloride in acetonitrile.

-

In a separate flask, dissolve triphenylphosphine in acetonitrile, heating gently to facilitate dissolution.

-

Slowly add the triphenylphosphine solution to the cuprous chloride suspension with stirring.

-

Continue stirring the reaction mixture for several hours at a slightly elevated temperature.

-

Cool the mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the filter cake with acetonitrile to remove any unreacted starting materials.

-

Dry the product under vacuum.

Recrystallization

To obtain high-purity crystals suitable for X-ray diffraction, recrystallization is performed.

Materials:

-

Crude [CuCl(PPh₃)₃]

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude [CuCl(PPh₃)₃] in a minimal amount of hot THF.

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add pentane to the filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold pentane.

-

Dry the crystals under vacuum.

Visualizations

Molecular Structure of [CuCl(PPh₃)₃]

The molecular structure of [CuCl(PPh₃)₃] reveals a central copper atom coordinated to one chlorine atom and the phosphorus atoms of the three triphenylphosphine ligands in a distorted tetrahedral geometry.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of [CuCl(PPh₃)₃].

Caption: Logical workflow for the synthesis of [CuCl(PPh₃)₃].

This guide provides essential structural and synthetic information on [CuCl(PPh₃)₃], which is crucial for its application in research and development. The presented data and protocols offer a solid foundation for scientists working with this important copper complex.

References

Illuminating the Future of Therapeutics: A Technical Guide to the Photophysical and Luminescent Properties of Copper(I) Phosphine Complexes

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The unique photophysical and luminescent properties of copper(I) phosphine (B1218219) complexes have positioned them as a compelling class of compounds in various scientific domains, including the development of novel therapeutic agents and advanced imaging probes. Their rich photochemistry, characterized by efficient light emission and sensitivity to their local environment, offers exciting opportunities for applications ranging from bioimaging to photodynamic therapy. This technical guide provides a comprehensive overview of the core principles governing the luminescence of these complexes, detailed experimental protocols for their characterization, and a summary of key photophysical data to aid in the design and evaluation of new copper(I)-based compounds.

Unveiling the Luminescence: Core Photophysical Principles

The luminescence of copper(I) phosphine complexes typically arises from transitions involving metal-to-ligand charge transfer (MLCT) states. Upon photoexcitation, an electron is promoted from a d-orbital of the copper(I) center to a π*-orbital of a coordinated ligand, often a diimine ligand present in heteroleptic complexes of the type [Cu(P^P)(N^N)]⁺ (where P^P is a diphosphine ligand and N^N is a diimine ligand).

A key phenomenon governing the high luminescence efficiency of many copper(I) phosphine complexes is Thermally Activated Delayed Fluorescence (TADF) . In this process, non-emissive triplet excited states are converted to emissive singlet excited states through reverse intersystem crossing (RISC), a process that is facilitated by thermal energy. This allows for the harvesting of both singlet and triplet excitons, leading to significantly enhanced emission quantum yields. The efficiency of TADF is critically dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE(S₁-T₁)).

The photophysical properties of these complexes, including their emission color, quantum yield, and excited-state lifetime, are highly tunable. These properties are influenced by the steric and electronic characteristics of both the phosphine and diimine ligands, as well as the overall coordination geometry of the complex.[1][2][3]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of luminescent copper(I) phosphine complexes, providing a valuable resource for comparison and for guiding the design of new compounds with desired properties.

Table 1: Photophysical Properties of Selected [Cu(P^P)(N^N)]⁺ Complexes

| Complex | λ_em (nm) | Φ (%) | τ (μs) | Solvent | Reference |

| [Cu(xantphos)(dmp)]PF₆ | 550 | 57 | 10.3 | CH₂Cl₂ | |

| [Cu(POP)(dmp)]BF₄ | 560 | 15 | 14.3 | CH₂Cl₂ | [2] |

| [Cu(DPEPhos)(dmp)]BF₄ | 562 | 6.4 | 3.2 | CH₂Cl₂ | |

| [Cu(BINAP)(dmp)]BF₄ | 600 | 2.1 | 1.5 | CH₂Cl₂ | |

| [Cu(xantphos)(phen)]PF₆ | 575 | 11 | 2.5 | CH₂Cl₂ |

λ_em: Emission maximum, Φ: Photoluminescence quantum yield, τ: Excited-state lifetime, dmp: 2,9-dimethyl-1,10-phenanthroline, phen: 1,10-phenanthroline, xantphos: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, POP: bis(2-(diphenylphosphino)phenyl)ether, DPEPhos: bis(2-diphenylphosphinophenyl)ether, BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of copper(I) phosphine complexes is crucial for their development and application. The following sections provide detailed, step-by-step protocols for key experimental techniques.

Synthesis of a Representative [Cu(P^P)(N^N)]⁺ Complex

This protocol describes a general method for the synthesis of a heteroleptic copper(I) phosphine-diimine complex.

Materials:

-

[Cu(CH₃CN)₄]PF₆ (1 equivalent)

-

Diphosphine ligand (P^P) (1 equivalent)

-

Diimine ligand (N^N) (1 equivalent)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a nitrogen-filled glovebox, dissolve [Cu(CH₃CN)₄]PF₆ and the diphosphine ligand in anhydrous CH₂Cl₂.

-

Stir the solution at room temperature for 1 hour.

-

In a separate flask, dissolve the diimine ligand in anhydrous CH₂Cl₂.

-

Add the diimine ligand solution dropwise to the copper-phosphine solution.

-

Stir the reaction mixture at room temperature for an additional 2-4 hours.

-

Filter the solution to remove any insoluble impurities.

-

Reduce the volume of the filtrate under vacuum.

-

Add anhydrous diethyl ether to the concentrated solution to precipitate the product.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

UV-Vis Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the complex.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a solution of the copper(I) complex in a spectroscopic grade solvent (e.g., CH₂Cl₂) with a concentration that results in an absorbance between 0.5 and 1.5 at the wavelength of maximum absorption (λ_max).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum. Identify the λ_max values and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Photoluminescence Spectroscopy

Objective: To measure the emission and excitation spectra of the complex.

Instrumentation:

-

Fluorometer equipped with a xenon lamp, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the complex in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner-filter effects.

-

Emission Spectrum: a. Set the excitation monochromator to the desired excitation wavelength (typically at or near an absorption maximum). b. Scan the emission monochromator over a wavelength range that covers the expected emission.

-

Excitation Spectrum: a. Set the emission monochromator to the wavelength of maximum emission. b. Scan the excitation monochromator over a range of wavelengths.

-

Data Analysis: The resulting spectra will show the emission and excitation profiles of the complex. The excitation spectrum should ideally match the absorption spectrum.

Photoluminescence Quantum Yield (Φ) Determination

Objective: To quantify the efficiency of the luminescence process using the absolute method with an integrating sphere.

Instrumentation:

-

Fluorometer equipped with an integrating sphere.

Procedure:

-

Measurement 1 (Empty Sphere): Record the spectrum of the excitation source with the empty integrating sphere.

-

Measurement 2 (Sample in Sphere): Place the sample (solution in a cuvette or a thin film) inside the integrating sphere and record the spectrum. The sample should be positioned so that it is directly illuminated by the excitation source.

-

Measurement 3 (Blank in Sphere): Place a cuvette containing only the solvent inside the sphere and record the spectrum.

-

Data Analysis: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and absorbed light signals from the recorded spectra, after appropriate corrections for the sphere's response and the blank signal.

Time-Resolved Photoluminescence (Lifetime) Measurement

Objective: To determine the decay kinetics of the excited state.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., PMT or SPAD), and TCSPC electronics.

Procedure:

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.

-

Sample Measurement: Excite the sample with the pulsed light source and collect the emitted photons over time. The TCSPC electronics build a histogram of photon arrival times relative to the excitation pulse.

-

Data Analysis: The resulting decay curve is deconvoluted with the IRF and fitted to an appropriate decay model (e.g., mono- or multi-exponential) to extract the excited-state lifetime(s) (τ).

Structure-Property Relationships: The Role of Ligand Design

The photophysical properties of copper(I) phosphine complexes can be systematically tuned by modifying the structure of the coordinating ligands.

-

Phosphine Ligands (P^P): The steric bulk of the phosphine ligands plays a crucial role in shielding the copper(I) center from the solvent environment, which can quench luminescence.[1] Bulky phosphines can also enforce a distorted tetrahedral geometry, which is beneficial for high emission quantum yields. The electronic properties of the phosphine ligands, often quantified by the Tolman electronic parameter, can influence the energy of the metal-centered d-orbitals and thus affect the emission energy.[3]

-

Diimine Ligands (N^N): The extent of the π-conjugated system of the diimine ligand directly impacts the energy of the ligand-based π*-orbitals, thereby tuning the emission color. Introducing electron-donating or electron-withdrawing substituents on the diimine scaffold can further modify the electronic properties and influence the quantum yield and lifetime. Steric hindrance from substituents near the coordinating nitrogen atoms can prevent planarization of the complex in the excited state, reducing non-radiative decay pathways and enhancing luminescence.

Conclusion and Future Directions

Copper(I) phosphine complexes represent a versatile platform for the development of advanced luminescent materials. Their tunable photophysical properties, coupled with the earth-abundance and low toxicity of copper, make them highly attractive for applications in drug development, bioimaging, and sensing. A thorough understanding of their structure-property relationships and the application of rigorous experimental characterization are paramount for the rational design of new complexes with optimized performance. Future research in this area will likely focus on the development of water-soluble and biocompatible complexes, the exploration of their applications in targeted drug delivery and photodynamic therapy, and the elucidation of their complex excited-state dynamics through advanced spectroscopic and computational methods.

References

The Solubility Profile of Chlorotris(triphenylphosphine)copper(I) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorotris(triphenylphosphine)copper(I), a versatile organometallic complex pivotal in various catalytic and synthetic applications. Understanding its solubility is critical for reaction optimization, purification, and formulation in diverse chemical processes.

Core Concepts: Solubility of Organometallic Compounds

The solubility of an organometallic compound such as chlorotris(triphenylphosphine)copper(I) is primarily governed by the principle of "like dissolves like." The large, nonpolar triphenylphosphine (B44618) ligands significantly influence its solubility, rendering it more soluble in nonpolar organic solvents. The polarity of the solvent, its ability to coordinate with the metal center, and temperature are all critical factors.

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for chlorotris(triphenylphosphine)copper(I) is not extensively documented in publicly available literature, a qualitative understanding can be derived from various sources. The following table summarizes the known solubility characteristics of the compound in a range of common organic solvents.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Notes |

| Chlorinated Solvents | ||||

| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble[1] | Often used as a solvent for reactions and purification. |

| Chloroform | CHCl₃ | 4.81 | Soluble[1] | A common solvent for this complex. |

| Ethers | ||||

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 7.6 | Moderately Soluble | Forms a tetrahydrofuran solvate.[2] |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Sparingly Soluble[1] | |

| Alcohols | ||||

| Ethanol | C₂H₅OH | 24.55 | Sparingly Soluble[1] | Used in the synthesis, where the product crystallizes upon cooling.[1] |

| Nitriles | ||||

| Acetonitrile | CH₃CN | 37.5 | Moderately Soluble[1] | A common solvent for the synthesis of the complex.[1] |

| Aromatic Hydrocarbons | ||||

| Toluene | C₇H₈ | 2.38 | Likely Soluble | Generally a good solvent for phosphine-ligated complexes. |

| Alkanes | ||||

| Hexane | C₆H₁₄ | 1.88 | Insoluble |

Experimental Protocol: Determination of Solubility

The following is a general protocol for the quantitative determination of the solubility of chlorotris(triphenylphosphine)copper(I) in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solid.

Materials:

-

Chlorotris(triphenylphosphine)copper(I)

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Rotary evaporator or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of chlorotris(triphenylphosphine)copper(I) to a pre-weighed glass vial. The presence of excess solid is crucial to ensure the solution becomes saturated.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry flask. Remove the solvent using a rotary evaporator or by careful evaporation in a vacuum oven at a temperature that will not decompose the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the flask containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of saturated solution withdrawn) x 100

Visualizations

Experimental Workflow for the Synthesis of Chlorotris(triphenylphosphine)copper(I)

The following diagram illustrates the key stages involved in a typical laboratory synthesis of chlorotris(triphenylphosphine)copper(I).

This guide provides a foundational understanding of the solubility of chlorotris(triphenylphosphine)copper(I). For specific applications, it is recommended to determine the solubility quantitatively using the described experimental protocol under the precise conditions of your experiment.

References

Chlorotris(triphenylphosphine)copper(I): A Comprehensive Technical Guide to Stability, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability, storage, and handling of chlorotris(triphenylphosphine)copper(I), a versatile reagent in organic synthesis and drug discovery. Understanding the factors that influence its integrity is critical for obtaining reliable and reproducible experimental results.

Stability Profile

Chlorotris(triphenylphosphine)copper(I) is a relatively stable copper(I) complex, but its integrity can be compromised by exposure to atmospheric oxygen, moisture, light, and elevated temperatures. The primary degradation pathway involves the oxidation of the copper(I) center to copper(II) and the phosphine (B1218219) ligands to triphenylphosphine (B44618) oxide.

Key Factors Influencing Stability:

-

Atmosphere: The compound is sensitive to oxygen. Prolonged exposure to air will lead to oxidation, identifiable by a color change from white or off-white to greenish or bluish hues.

-

Moisture: The presence of moisture can accelerate degradation.

-

Light: Exposure to light, particularly UV radiation, can promote decomposition.

-

Temperature: While solid chlorotris(triphenylphosphine)copper(I) has a melting point of approximately 175°C with decomposition, it is thermally sensitive and should be stored at low temperatures to minimize degradation over time.[1]

The following diagram illustrates the key factors affecting the stability of chlorotris(triphenylphosphine)copper(I).

Caption: Factors influencing the stability of chlorotris(triphenylphosphine)copper(I).

Quantitative Stability Data

Precise quantitative data on the decomposition rate of chlorotris(triphenylphosphine)copper(I) is not extensively published and can be highly dependent on the specific conditions (e.g., solvent, purity, oxygen/moisture levels). However, the following table provides a qualitative and semi-quantitative overview of its stability under various conditions.

| Condition | Observation | Recommended Action |

| Solid, in air, ambient light & temp. | Gradual decomposition over weeks to months. Noticeable color change. | For short-term storage (days), keep in a sealed container in a dark, dry place. For long-term, store under inert atmosphere. |

| In solution (e.g., THF, CH2Cl2), in air | Rapid decomposition (hours to days). Solution may turn green/blue. | Prepare solutions fresh before use. Handle solutions under an inert atmosphere. |

| Solid, under inert atmosphere (N2 or Ar), refrigerated (2-8 °C) | Stable for months to years. | Ideal for long-term storage. |

| Solid, under inert atmosphere, room temp. | Stable for several months. | Suitable for routine use if refrigeration is not readily available. |

| Heated solid (approaching 175 °C) | Melts with decomposition.[1] | Avoid heating the solid unless required for a specific procedure, and do so with caution. |

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the quality of chlorotris(triphenylphosphine)copper(I). The following workflow outlines the recommended procedures.

Caption: Recommended workflow for the storage and handling of chlorotris(triphenylphosphine)copper(I).

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Laboratory coat

-

Chemically resistant gloves (e.g., nitrile)

Disposal:

Dispose of chlorotris(triphenylphosphine)copper(I) and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocol: Assessing Stability by UV-Vis Spectroscopy

This protocol provides a general method for monitoring the stability of chlorotris(triphenylphosphine)copper(I) in solution when exposed to air.

Materials:

-

Chlorotris(triphenylphosphine)copper(I)

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes with caps

-

Volumetric flasks and pipettes

-

Inert atmosphere workspace (glovebox or Schlenk line)

Procedure:

-

Solution Preparation (under inert atmosphere):

-

Accurately weigh a sample of chlorotris(triphenylphosphine)copper(I) and dissolve it in the chosen deoxygenated solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution suitable for UV-Vis analysis (e.g., resulting in an absorbance maximum between 0.5 and 1.0).

-

-

Initial Measurement:

-

Transfer the dilute solution to a quartz cuvette and seal it.

-

Immediately record the UV-Vis spectrum at time t=0. Note the wavelength and absorbance of the main absorption peak(s).

-

-

Exposure and Monitoring:

-

Unseal the cuvette to expose the solution to the ambient atmosphere.

-

At regular intervals (e.g., every 15-30 minutes), record the UV-Vis spectrum of the solution.

-

-

Data Analysis:

-

Plot the absorbance at the initial maximum wavelength as a function of time. A decrease in absorbance indicates decomposition of the complex.

-

Monitor for the appearance of new peaks, which may correspond to the formation of copper(II) species.

-

Troubleshooting Guide for Compound Degradation

If you suspect your sample of chlorotris(triphenylphosphine)copper(I) has degraded, the following decision tree can help identify the potential cause and guide corrective actions.

Caption: A decision tree for troubleshooting the degradation of chlorotris(triphenylphosphine)copper(I).

References

The Intricate Redox Ballet of Copper(I) Triphenylphosphine Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique redox behavior of copper(I) triphenylphosphine (B44618) complexes has positioned them as a focal point in diverse scientific fields, from catalysis to medicinal chemistry. Their ability to readily shuttle between Cu(I) and Cu(II) oxidation states, finely tuned by the coordination environment, underpins their utility in a vast array of chemical transformations and biological interactions. This technical guide provides an in-depth exploration of the synthesis, electrochemical properties, and redox-driven applications of these versatile compounds, with a particular focus on their burgeoning role in the development of novel anticancer therapeutics.

Core Redox Characteristics

The redox potential of copper(I) triphenylphosphine complexes is a critical parameter governing their reactivity. This potential is influenced by several factors, including the number of triphenylphosphine (PPh₃) ligands, the nature of other coordinated ligands, and the solvent system. The triphenylphosphine ligand, a soft phosphine, stabilizes the soft Cu(I) center. The oxidation of Cu(I) to Cu(II) is a key step in many of their applications. This process can be reversible or irreversible, depending on the stability of the resulting Cu(II) species.

The inherent redox activity of these complexes is also central to their anticancer properties. The generation of reactive oxygen species (ROS) through redox cycling between Cu(I) and Cu(II) is a primary mechanism by which these complexes induce cancer cell death.[1]

Quantitative Redox Data

The half-wave potential (E₁/₂) is a key metric for quantifying the ease of oxidation of these complexes. The following table summarizes representative electrochemical data for a selection of copper(I) triphenylphosphine complexes, obtained through cyclic voltammetry (CV).

| Complex | E₁/₂ (V vs. SCE) | Solvent | Supporting Electrolyte | Reference Electrode | Notes |

| [CuCl(PPh₃)₂] | +0.45 | CH₃CN | 0.1 M Bu₄NBF₄ | SCE | Quasi-reversible Cu(I)/Cu(II) couple. |

| [CuBr(PPh₃)₂] | +0.35 | CH₃CN | 0.1 M Bu₄NBF₄ | SCE | The halide ligand influences the redox potential. |

| [CuI(PPh₃)₂] | +0.25 | CH₃CN | 0.1 M Bu₄NBF₄ | SCE | Iodine, being the most reducing halide, results in the lowest potential. |

| [Cu(NCS)(py)₂(PPh₃)] | Not specified | Not specified | Not specified | Not specified | Photoluminescent and triboluminescent.[2] |

| [Cu(NQ1)(PPh₃)₂] (NQ1 = Naphthoquinone ligand) | Not specified | Dichloromethane (B109758) | Not specified | Not specified | Investigated for anticancer activity.[1] |

| [Cu(L)(PPh₃)₂] (L = NS-donor ligand) | Not specified | Not specified | Not specified | Not specified | Distorted tetrahedral geometry.[3] |

Note: The exact E₁/₂ values can vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of Copper(I) Triphenylphosphine Complexes

General Procedure for the Synthesis of [CuX(PPh₃)n] (X = Cl, Br, I; n = 1, 2, 3):

The synthesis of these complexes often involves the reduction of a copper(II) salt in the presence of an excess of triphenylphosphine. Triphenylphosphine acts as both a reducing agent and a ligand.[4]

-

Materials: Copper(II) halide (e.g., CuCl₂, CuBr₂), triphenylphosphine (PPh₃), and a suitable solvent (e.g., acetone, ethanol, acetonitrile).

-

Procedure: A solution of the copper(II) halide in the chosen solvent is treated with a stoichiometric excess of triphenylphosphine. The reaction mixture is typically stirred at room temperature or gently heated. The copper(I) complex, being less soluble, often precipitates from the solution and can be collected by filtration, washed with the solvent, and dried under vacuum. The stoichiometry of the final product (n=1, 2, or 3) can be controlled by adjusting the molar ratio of the reactants.[4]

Example: Synthesis of [Cu(NQ1)(PPh₃)₂] [1]

-

In a two-mouthed flask, the naphthoquinone ligand (NQ1, 0.30 mmol) and triethylamine (B128534) (50 μL) are dissolved in deaerated methanol (B129727) (5 mL).

-

After stirring for 10 minutes, [Cu(NO₃)(PPh₃)₂] (0.10 g, 0.15 mmol) is added.

-

The mixture is stirred at room temperature for 1 hour, during which a solid precipitate forms.

-

The solid is collected by filtration, washed with methanol, and dried under vacuum.

Cyclic Voltammetry for Redox Characterization

General Protocol for Electrochemical Measurements: [5]

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Working Electrode: Glassy carbon electrode or platinum electrode.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Solvent and Electrolyte: A polar aprotic solvent such as acetonitrile (B52724) (CH₃CN) or dichloromethane (CH₂Cl₂) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) tetrafluoroborate, Bu₄NBF₄, or tetrabutylammonium perchlorate, Bu₄NClO₄).

-

Procedure: The copper(I) triphenylphosphine complex is dissolved in the electrolyte solution. The solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time. The cyclic voltammogram is then recorded by scanning the potential between defined limits at a specific scan rate (e.g., 100 mV/s). The half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible process.[6][7]

Anticancer Mechanism: A Redox-Driven Signaling Pathway

Copper(I) triphenylphosphine complexes have emerged as promising anticancer agents, with their mechanism of action intricately linked to their redox properties. A key aspect of their cytotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which ultimately leads to apoptotic cell death.[1]

The following diagram illustrates a proposed signaling pathway for the anticancer activity of these complexes, focusing on the induction of mitochondrial dysfunction.

References

An In-depth Technical Guide to the Synthesis of Chlorotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standard procedures for the synthesis of chlorotris(triphenylphosphine)copper(I), a versatile coordination complex with significant applications in organic synthesis and materials science. Detailed experimental protocols, quantitative data, and procedural visualizations are presented to facilitate its preparation and characterization in a laboratory setting.

Introduction

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a white, crystalline solid that is widely used as a catalyst and a precursor in various chemical transformations. Its utility stems from the stable yet reactive nature of the copper(I) center, which is coordinated to three bulky triphenylphosphine (B44618) ligands and one chloride ion in a pseudo-tetrahedral geometry. This document outlines the two most common and reliable methods for its synthesis: the direct reaction of copper(I) chloride with triphenylphosphine and the in-situ reduction of copper(II) chloride in the presence of excess triphenylphosphine.

Quantitative Data Summary

The following table summarizes the key quantitative data for chlorotris(triphenylphosphine)copper(I) to aid in its identification and characterization.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₅₄H₄₅ClCuP₃ | [1] |

| Molecular Weight | 885.86 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 163-166 °C (with decomposition) | |

| Yield | > 90% (typical for direct synthesis from CuCl) | |

| ³¹P NMR (CDCl₃) | δ ≈ -4.5 ppm (broad singlet) | [2] |

| FTIR (KBr, cm⁻¹) | P-Ph bands: 1480 (s), 1435 (s), 1095 (s), 745 (s), 695 (s), 515 (s) |

Experimental Protocols

Two primary methods for the synthesis of chlorotris(triphenylphosphine)copper(I) are detailed below. Both methods should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) species.

Method 1: Direct Synthesis from Copper(I) Chloride

This is the most common and straightforward method for preparing the title compound.

Materials:

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer and stir bar

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add copper(I) chloride (1.0 g, 10.1 mmol).

-

In a separate flask, dissolve triphenylphosphine (8.7 g, 33.2 mmol, 3.3 equivalents) in approximately 100 mL of anhydrous acetonitrile. Gentle heating may be required to achieve complete dissolution.

-

Transfer the triphenylphosphine solution to the Schlenk flask containing copper(I) chloride via a cannula.

-

Stir the reaction mixture at room temperature. The suspended copper(I) chloride will gradually dissolve as the complex forms, resulting in a clear to slightly cloudy solution. The reaction is typically complete within 2-3 hours.

-

Once the reaction is complete, begin to slowly add anhydrous diethyl ether to the stirred solution. This will cause the product to precipitate out as a white solid. Continue adding diethyl ether until no further precipitation is observed (approximately 100-150 mL).

-

Collect the white crystalline product by filtration under inert atmosphere, for example, using a Schlenk filter or a glovebox.

-

Wash the isolated solid with several portions of anhydrous diethyl ether to remove any unreacted triphenylphosphine.

-

Dry the product under vacuum to yield pure chlorotris(triphenylphosphine)copper(I).

Method 2: In-situ Reduction of Copper(II) Chloride

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (B145695) (95% or absolute)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve copper(II) chloride dihydrate (1.71 g, 10 mmol) in 90 mL of ethanol. The solution will be blue-green.

-

Heat the solution to reflux.

-

While the solution is refluxing, add triphenylphosphine (10.5 g, 40 mmol, 4 equivalents) in portions. The excess triphenylphosphine is necessary for the reduction of Cu(II) to Cu(I) and for the complexation.

-

Upon addition of triphenylphosphine, the color of the solution will change, and a white precipitate of the product will begin to form.

-

Continue to reflux the mixture for an additional 30-60 minutes after the addition of triphenylphosphine is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the product thoroughly with ethanol and then with diethyl ether to remove any triphenylphosphine oxide and unreacted triphenylphosphine.

-

Dry the product in a vacuum oven or desiccator.

Purification

The crude product obtained from either synthesis can be further purified by recrystallization.

Recrystallization Procedure:

-

Dissolve the crude chlorotris(triphenylphosphine)copper(I) in a minimum amount of hot toluene (B28343) or chloroform (B151607) in a flask.

-

Once completely dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum.

Visualizations

Chemical Reaction

Caption: Chemical equation for the synthesis of chlorotris(triphenylphosphine)copper(I).

Experimental Workflow: Direct Synthesis from CuCl

Caption: Workflow for the direct synthesis of chlorotris(triphenylphosphine)copper(I).

References

Spectroscopic and Structural Characterization of Chlorotris(triphenylphosphine)copper(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and structural properties of chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], a versatile copper(I) complex with significant applications in catalysis and materials science.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the compound, along with experimental protocols for its characterization.

Spectroscopic Data

The spectroscopic data for [CuCl(PPh₃)₃] are summarized below, providing key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for characterizing the coordination environment of the phosphorus ligands in [CuCl(PPh₃)₃].[1] Due to the quadrupolar nature of the copper nucleus, solution-state ³¹P NMR spectra can be broad.

Table 1: NMR Spectroscopic Data for [CuCl(PPh₃)₃]

| Parameter | Value | Reference |

| ³¹P CP/MAS NMR | ||

| P-Cu-P Bond Angle (avg) | 110.1(6)° | [1][2] |

| P-Cu-Cl Bond Angle (avg) | 108.8(6)° | [1][2] |

| Cu-P Bond Length (avg) | 2.354(8) Å | [1][2] |

| Quadrupole Distortion (dνCu) | < 1 x 10⁹ Hz² | [1][3] |

| ¹H NMR (CDCl₃, 298 K) | ||

| Chemical Shift (δ) | Multiplet in the aromatic region | [4] |

Note: ³¹P NMR data is for the isomorphous series [(PPh₃)₃CuX] where X = Cl, Br, I.[1][2] The ¹H NMR shows a complex multiplet in the aromatic region, typical for the phenyl protons of the triphenylphosphine (B44618) ligands.

Infrared (IR) Spectroscopy

The IR spectrum of [CuCl(PPh₃)₃] is dominated by the vibrational modes of the triphenylphosphine ligands. Key vibrational bands are indicative of the coordination of the phosphine (B1218219) to the copper center.

Table 2: Infrared (IR) Spectroscopic Data for [CuCl(PPh₃)₃]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3050 | C-H stretching (aromatic) | |

| ~1480 | C-C stretching (phenyl ring) | |

| ~1435 | P-Ph stretching | |

| ~1100 | P-C stretching vibrations | [1] |

| ~755 | C-H out-of-plane bending (phenyl rings) | [1] |

| ~695 | C-H out-of-plane bending (phenyl rings) | [1] |

| ~515 | P-C bending | |

| ~250 | ν(Cu-Cl) stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of [CuCl(PPh₃)₃] exhibits absorption bands related to electronic transitions within the complex. Data for a closely related acetonitrile (B52724) solvate, {[CuCl(tpp)₃]·(CH₃CN)}, in chloroform (B151607) shows several absorption maxima.

Table 3: UV-Vis Spectroscopic Data for {[CuCl(PPh₃)₃]·(CH₃CN)} in CHCl₃

| Wavelength (λmax, nm) | Assignment | Reference |

| 278 | π-π* transition (PPh₃ ligand) | [5] |

| 294 | π-π* transition (PPh₃ ligand) | [5] |

| 330 | π-π* transition (PPh₃ ligand) | [5] |

| 346 | Metal-to-Ligand Charge Transfer (MLCT) | [5] |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of [CuCl(PPh₃)₃] are provided below.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis of [CuCl(PPh₃)₃].

Detailed Protocol:

-

Sample Preparation:

-

Solution-State ¹H NMR: Accurately weigh 10-20 mg of [CuCl(PPh₃)₃] and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

-

Solid-State ³¹P NMR: Pack the crystalline [CuCl(PPh₃)₃] sample into a magic angle spinning (MAS) rotor.

-

-

Instrument Setup and Data Acquisition:

-

Solution-State ¹H NMR: Place the NMR tube in the spectrometer. Tune and match the probe for the ¹H frequency. Set the appropriate spectral width, acquisition time, and relaxation delay. Acquire the free induction decay (FID) data. Use tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).[4]

-

Solid-State ³¹P NMR: Insert the rotor into the solid-state NMR probe. Set the magic angle spinning rate. Use a cross-polarization (CP) pulse sequence to enhance the ³¹P signal. Acquire the FID. Use an external reference, such as 85% H₃PO₄.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to the spectrum.

-

Integrate the signals to determine the relative number of protons (for ¹H NMR).

-

Infrared (IR) Spectroscopy

Caption: Workflow for IR spectroscopic analysis of [CuCl(PPh₃)₃].

Detailed Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of [CuCl(PPh₃)₃] with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample holder to account for atmospheric and instrumental contributions.

-

Collect the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

UV-Vis Spectroscopy

References

- 1. Chlorotris(triphenylphosphine)copper | Benchchem [benchchem.com]

- 2. Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 4. 1H NMR chemical shifts (δ in ppm) taken in CDCl3 solution at 298 K : An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study : Science and Education Publishing [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Notes and Protocols: Chlorotris(triphenylphosphine)copper(I) in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile coordination complex that serves as a catalyst in a variety of organic transformations.[1] Its catalytic activity is centered on the copper(I) core, which is stabilized by three bulky triphenylphosphine (B44618) ligands. This stabilization allows the copper to participate in various catalytic cycles while minimizing oxidation.[1] This document provides detailed application notes and experimental protocols for the use of chlorotris(triphenylphosphine)copper(I) in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Applications in Cross-Coupling Reactions

Chlorotris(triphenylphosphine)copper(I) has demonstrated utility in several types of cross-coupling reactions, most notably in Ullmann-type condensations for the formation of C-O, C-N, and C-S bonds. It can also serve as a co-catalyst in palladium-catalyzed reactions such as the Sonogashira coupling.

Ullmann-Type C-O Coupling (Ether Synthesis)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[2] While traditionally requiring harsh reaction conditions, modern protocols with well-defined catalysts like chlorotris(triphenylphosphine)copper(I) can proceed under milder conditions.

Quantitative Data for Ullmann C-O Coupling

A screening of various copper(I) catalysts for the Ullmann coupling of 2-bromonaphthalene (B93597) with p-cresol (B1678582) was conducted. The results for chlorotris(triphenylphosphine)copper(I) and related catalysts are summarized below.[1]

| Entry | Catalyst | Base | Solvent | Temp. (°C) | Yield (%)[1] |

| 1 | CuCl(PPh₃)₃ | K₂CO₃ | Toluene (B28343) | 100 | 4.5 |

| 2 | CuBr(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 7.0 |

| 3 | CuI(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 6.2 |

| 4 | CuI | K₂CO₃ | Toluene | 100 | 15.5 |

Note: The yields indicate that while chlorotris(triphenylphosphine)copper(I) is a competent catalyst, other copper sources or ligand combinations may be more effective for this specific transformation under the tested conditions.[1]

Experimental Protocol: General Procedure for Ullmann C-O Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

-

Aryl halide

-

Chlorotris(triphenylphosphine)copper(I) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Anhydrous toluene

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), phenol (1.2 mmol), chlorotris(triphenylphosphine)copper(I) (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

The reaction mixture is stirred and heated to 100-120 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of Celite to remove inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Diagrams

Caption: Experimental workflow for a typical Ullmann C-O coupling reaction.

References

Unlocking Organic Transformations: Application Notes and Protocols for Chlorotris(triphenylphosphine)copper(I)

Introduction

Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile coordination complex that has emerged as a significant catalyst in a variety of organic transformations.[1] The central copper(I) ion, stabilized by three bulky triphenylphosphine (B44618) ligands, allows the complex to participate in diverse catalytic cycles without succumbing to ready oxidation.[1] This unique combination of stability and reactivity makes CuCl(PPh₃)₃ an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights for key organic transformations catalyzed by this complex.

Application Notes

Chlorotris(triphenylphosphine)copper(I) has demonstrated catalytic activity in a range of important organic reactions, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Ullmann condensation, Sonogashira coupling, and atom transfer radical polymerization (ATRP).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Chlorotris(triphenylphosphine)copper(I) serves as a highly effective and stable pre-catalyst for these transformations, with the triphenylphosphine ligands stabilizing the active copper(I) center and preventing oxidation.

Quantitative Data for CuAAC Reactions

| Entry | Alkyne | Azide (B81097) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Benzyl Azide | 0.5 | Toluene | 25 | 0.67 | 96 |

| 2 | Propargyl Alcohol | Ethyl Azidoacetate | 1.0 | Water/t-BuOH | 25 | 12 | >95 |

| 3 | 1-Ethynylcyclohexene | Azidocyclohexane | 0.2 | THF | 25 | 8 | 98 |

| 4 | Trimethylsilylacetylene | 1-Azido-4-nitrobenzene | 0.5 | CH₂Cl₂ | 25 | 6 | 94 |

Note: Data is compiled from representative Cu(I)-phosphine catalyzed CuAAC reactions. While specific data for CuCl(PPh₃)₃ is limited, its bromo-analogue, [CuBr(PPh₃)₃], shows high efficiency under similar conditions.

Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds, through the copper-catalyzed coupling of aryl halides with alcohols, phenols, or amines. While chlorotris(triphenylphosphine)copper(I) can catalyze this reaction, its efficiency may be modest compared to other copper sources.

Quantitative Data for Ullmann Condensation

| Entry | Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromonaphthalene | p-Cresol | CuCl(PPh₃)₃ (5 mol%) | K₂CO₃ | Toluene | 100 | 24 | 4.5 |

| 2 | Iodobenzene | Phenol (B47542) | CuI (10 mol%) / L¹ | K₃PO₄ | Dioxane | 101 | 24 | 91 |

| 3 | 4-Chloronitrobenzene | Aniline | CuI (5 mol%) / Phenanthroline | K₂CO₃ | DMF | 150 | 18 | 85 |

L¹ = 2-((2-isopropylphenylimino)methyl)phenol

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. Copper(I) salts, including complexes like chlorotris(triphenylphosphine)copper(I), play a crucial role in the catalytic cycle by forming a copper(I) acetylide intermediate.

Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 95 |

| 2 | 4-Bromotoluene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 88 |

| 3 | 1-Iodonaphthalene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (2.1) | Et₃N | THF | 25 | 92 |

Atom Transfer Radical Polymerization (ATRP)